N-(4-methylpyridin-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
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Overview
Description
N-(4-methylpyridin-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a complex organic compound that features a pyridine ring substituted with a methyl group, an isoxazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylpyridin-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the isoxazole ring through a cyclization reaction involving a nitrile oxide and an alkyne. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives. The final step involves the formation of the acetamide linkage through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring opening or hydrogenation of the double bonds.
Substitution: The pyridine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced isoxazole derivatives or ring-opened products.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(4-methylpyridin-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be screened for potential therapeutic effects against various diseases.
Medicine: If found to be biologically active, it could be developed into a pharmaceutical agent for treating specific conditions.
Industry: The compound could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or ion channels. The isoxazole and thiophene rings may facilitate binding to these targets through π-π interactions or hydrogen bonding. The compound could modulate signaling pathways or inhibit specific enzymes, leading to its observed effects.
Comparison with Similar Compounds
N-(4-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.
N-(4-methylpyridin-2-yl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(4-methylpyridin-2-yl)-2-(5-(pyridin-2-yl)isoxazol-3-yl)acetamide: Similar structure but with an additional pyridine ring.
Uniqueness: The presence of the thiophene ring in N-(4-methylpyridin-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide may impart unique electronic properties and reactivity compared to its analogs. Thiophene rings are known for their aromatic stability and ability to participate in π-π interactions, which could enhance the compound’s binding affinity to biological targets or its performance in material applications.
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-4-5-16-14(7-10)17-15(19)9-11-8-12(20-18-11)13-3-2-6-21-13/h2-8H,9H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLIIFTVWODENI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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